2,5,8,11,14,17-Hexaoxaoctadecane

描述

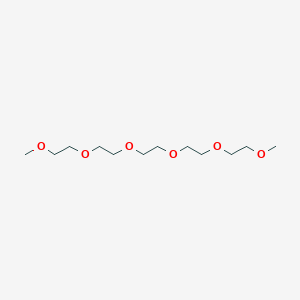

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDPGPKXQDIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152319 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-87-3 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1191-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17-hexaoxaoctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2,5,8,11,14,17-Hexaoxaoctadecane (Pentaglyme)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,8,11,14,17-Hexaoxaoctadecane, commonly known as pentaglyme or pentaethylene glycol dimethyl ether, is a high-molecular-weight glycol ether (glyme) characterized by its unique combination of high solvency, chemical inertness, and thermal stability. Its molecular structure, featuring a flexible chain of repeating ether units capped with methyl groups, imparts a valuable set of properties that have led to its adoption across a diverse range of scientific and industrial applications. This guide provides a comprehensive overview of its physicochemical properties, explores its mechanistic role in key applications such as phase-transfer catalysis and as a solvent in advanced material science, and details established protocols for its synthesis and use. Particular emphasis is placed on its relevance to the pharmaceutical sciences, where its low toxicity profile compared to shorter-chain glymes makes it an attractive candidate for advanced drug formulations and synthesis.

Core Physicochemical & Molecular Characteristics

2,5,8,11,14,17-Hexaoxaoctadecane (CAS No. 1191-87-3) is an acyclic polyether. Its structure and key identifiers are foundational to understanding its behavior and function.

Molecular Identity

-

IUPAC Name: 1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane[1]

-

Common Synonyms: Pentaglyme, Pentaethylene glycol dimethyl ether[1]

The structure consists of five repeating ethylene glycol units, with the terminal hydroxyl groups replaced by methyl ethers. This "capping" is crucial as it removes the acidic protons of hydroxyl groups, rendering the molecule aprotic and significantly increasing its chemical stability.

Physicochemical Properties

The physical properties of pentaglyme define its suitability for various applications, from a high-boiling-point reaction solvent to a stable electrolyte component. Glymes, as a class, are liquids at room temperature with moderate to high water solubility.[3]

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 314.2 °C (at 760 mmHg) 120-123 °C (at 0.27 Torr) | [4][5] |

| Density | ~1.005 g/cm³ | [4] |

| logP (Octanol/Water) | 0.346 (Calculated) | [6] |

| Water Solubility | Log₁₀WS (mol/L): 0.63 (Calculated). Glymes are generally miscible with water. | [1][6] |

| Storage Temperature | Room temperature, under inert atmosphere | [4] |

The high boiling point and thermal stability are direct consequences of its molecular weight and the stability of the ether linkages. The presence of multiple oxygen atoms allows for hydrogen bonding with protic solvents like water, explaining its miscibility, while the hydrocarbon backbone allows for solubility in many organic solvents.[1]

Synthesis and Purification

Synthetic Pathway: The Williamson Ether Synthesis

The primary method for synthesizing glymes, including pentaglyme, is the Williamson ether synthesis.[7] This robust and versatile method proceeds via an Sₙ2 mechanism.[8][9] The causality behind this choice of reaction is its efficiency in forming ether linkages by reacting an alkoxide with a primary alkyl halide.[9]

The synthesis of pentaglyme can be envisioned from pentaethylene glycol and a methylating agent.

Caption: General workflow for Pentaglyme synthesis via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis of Pentaglyme

This is a representative protocol based on established chemical principles. Researchers should adapt it based on laboratory conditions and safety assessments.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add dry pentaethylene glycol (1 equivalent) to a suitable anhydrous solvent (e.g., THF, DMF).[7]

-

Deprotonation: While stirring under a positive pressure of nitrogen, add sodium hydride (NaH, ~2.1 equivalents) portion-wise at 0 °C. Causality: Adding the strong base slowly at a reduced temperature controls the exothermic reaction and the evolution of hydrogen gas.

-

Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, indicating the complete formation of the dialkoxide.

-

Alkylation: Cool the resulting slurry back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, ~2.2 equivalents), dropwise via a syringe. Causality: An Sₙ2 reaction is favored by using a primary halide, which is sterically unhindered.[9]

-

Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring the reaction by TLC or GC-MS.

-

Workup: Cool the mixture, and cautiously quench the excess NaH with methanol. Remove the solvent under reduced pressure. Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether). Separate the layers and wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude pentaglyme can be purified by vacuum distillation to yield the final product.[4][5]

Purification Strategies

For high-purity applications, such as in battery electrolytes or pharmaceutical formulations, residual impurities must be removed.

-

Vacuum Distillation: This is the most common method, effective for removing less volatile starting materials or higher-boiling-point byproducts.[5]

-

Solvent Extraction: For removing ionic impurities, liquid-liquid extraction between an organic solvent and water is effective. A patent for purifying related high-molecular-weight polyethylene glycol compounds highlights the utility of partitioning between organic and aqueous layers.[10]

-

Chromatography: For analytical standards or demanding research applications, column chromatography using silica gel or alumina can be employed.[11]

Key Applications & Mechanistic Insights

The unique properties of pentaglyme make it a versatile tool in both laboratory and industrial settings.[1][2]

High-Performance Aprotic Solvent

Pentaglyme's high boiling point, chemical stability, and ability to dissolve a wide range of compounds make it an excellent solvent for reactions requiring elevated temperatures.[2] It is particularly useful in organometallic chemistry, where its ether oxygens can coordinate with metal cations, stabilizing reactive intermediates.

A general protocol for using poly(ethylene glycol) dimethyl ether (PEGDME) as a solvent for the oxidative scission of aromatic olefins demonstrates its utility:

-

Setup: Add the aromatic olefin (0.5 mmol) and PEGDME (1 mL) to a 10 mL Schlenk tube.[11]

-

Atmosphere Exchange: Evacuate the tube and backfill with oxygen three times.[11]

-

Reaction: Stir the mixture at 110 °C for 8 hours under an oxygen atmosphere (balloon).[11]

-

Workup: After cooling, the product is isolated directly from the reaction mixture via silica gel column chromatography.[11] Causality: The high boiling point of the glyme solvent allows for the reaction to be run at elevated temperatures under a simple balloon of oxygen, while also being stable to the oxidative conditions.

Phase-Transfer Catalysis (PTC)

In multiphase reaction systems, such as an organic substrate in a non-polar solvent and an inorganic nucleophile in an aqueous solution, reaction rates are often negligible due to the reactants' inability to interact. Pentaglyme can function as a phase-transfer catalyst, offering a less toxic and more cost-effective alternative to crown ethers.[12]

Mechanism of Action: The oxygen atoms in the polyether backbone of pentaglyme possess lone pairs of electrons that can chelate or "wrap around" a cation (e.g., K⁺, Na⁺) from the aqueous phase. This complexation shields the cation's charge, rendering it soluble in the organic phase. To maintain charge neutrality, the corresponding anion (e.g., CN⁻, OH⁻) is "dragged" along into the organic phase, where it is now a "naked" and highly reactive nucleophile, free from its tight ionic pairing and hydration shell.[13]

Caption: Catalytic cycle of Pentaglyme in phase-transfer catalysis.

Applications in Drug Development and Material Science

The favorable properties of higher-molecular-weight glymes are particularly relevant to fields requiring high purity and biocompatibility.

-

Pharmaceutical Formulations: Glymes are explored as solvents and excipients in pharmaceutical formulations.[1][2] The low toxicity of higher glymes like pentaglyme is a significant advantage over lower-molecular-weight analogues (e.g., monoglyme, diglyme), which have shown reproductive toxicity.[1] Its ability to dissolve both polar and non-polar moieties can be leveraged to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).

-

Battery Electrolytes: In lithium-ion battery technology, glymes are used as stable electrolyte solvents.[14] The ether oxygens can solvate lithium ions (Li⁺), facilitating ion transport between the anode and cathode. The electrochemical stability and low volatility of pentaglyme contribute to the safety and longevity of the battery, especially compared to more volatile and flammable carbonate-based solvents.[15][16] The performance of glyme-based electrolytes is highly dependent on the specific combination of the glyme chain length and the lithium salt used.[16]

Safety, Handling, and Stability

Pentaglyme is a chemically stable compound under normal conditions.[2] However, as with all chemicals, proper handling is essential.

-

Chemical Stability: It is generally inert to many reagents, though contact with strong oxidizing agents should be avoided.[5] It does not undergo hazardous reactions under standard laboratory protocols.[5]

-

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, a known hazard for ethers upon prolonged exposure to air and light.[4]

-

-

Toxicity Profile: While specific toxicological data for pentaglyme is limited, the general trend for glymes indicates that higher-molecular-weight variants have lower toxicity.[1][2] Unlike monoglyme and diglyme, which are associated with reproductive and developmental harm, longer-chain glymes are considered more environmentally benign.[1]

Conclusion

2,5,8,11,14,17-Hexaoxaoctadecane is more than a simple solvent; it is a sophisticated chemical tool with a unique set of properties derived directly from its molecular architecture. Its high thermal stability, broad solvency, and ability to complex cations make it an enabling technology in fields ranging from organic synthesis to advanced energy storage. For researchers in drug development, its favorable safety profile relative to other glymes, combined with its formulation potential, marks it as a compound of significant interest. A thorough understanding of its core properties and the mechanistic basis of its applications is crucial for leveraging its full potential in creating innovative and efficient chemical systems.

References

-

Zhang, Z., et al. (2017). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. Royal Society of Chemistry. Available at: [Link]

- CN1081666A - The production method of Polyethylene glycol dimethyl ether. Google Patents.

-

Harris, J. M. (2025). Poly[Ethylene Glycol] Derivatives as Phase Transfer Catalysts and Solvents for Organic Reactions. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2,5,8,11,14,17-Hexaoxaoctadecane. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]

-

Aparicio, M. (2020). How can I purify and isolate Ethylene Glycol from my solution? ResearchGate. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Chrobok, A., et al. (2019). Polymer-Supported Poly(Ethylene Glycol) as a Phase-Transfer Catalyst for Cross-Aldol Condensation of Isobutyroaldehyde and Formaldehyde. MDPI. Available at: [Link]

-

Zhao, H., et al. (2017). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Publishing. Available at: [Link]

-

Li, Z., et al. (2016). Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen. National Institutes of Health. Available at: [Link]

-

An, Y., et al. (2017). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. IRIS. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5,8,11,14,17-Hexaoxaoctadecane (CAS 1191-87-3). Available at: [Link]

-

mzCloud. (2015). Tetraglyme. Available at: [Link]

-

PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]

- US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound. Google Patents.

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

Di Lecce, D., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. arXiv. Available at: [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

-

Di Lecce, D., et al. (2022). (PDF) Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplemental Data Scheme 1. Dicyclopentadiene-based monomer synthesis. Figure 1. 1H NMR spectrum for the triethylene glycol mono. Available at: [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

-

NIST. (n.d.). Pentaethylene glycol, 2TBDMS derivative. NIST WebBook. Available at: [Link]

-

Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881). Available at: [Link]

-

NIST. (n.d.). Pentaethylene glycol. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of PTT-PTMEG copolymers. Download Scientific Diagram. Available at: [Link]

Sources

- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2,5,8,11,14,17-Hexaoxaoctadecane | C12H26O6 | CID 70931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5,8,11,14,17-hexaoxaoctadecane | 1191-87-3 [chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. 2,5,8,11,14,17-Hexaoxaoctadecane (CAS 1191-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]

- 11. Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 14. researchgate.net [researchgate.net]

- 15. iris.unife.it [iris.unife.it]

- 16. arxiv.org [arxiv.org]

An In-Depth Technical Guide to the Physicochemical Properties of Pentaglyme (Tetraglyme)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaglyme, more formally known as tetraethylene glycol dimethyl ether (tetraglyme), is a high-boiling, polar aprotic solvent with the chemical formula C10H22O5.[1] As a member of the glyme family of ethers, it is characterized by its excellent chemical and thermal stability, making it a versatile and valuable compound in a multitude of scientific and industrial applications.[2][3] Its unique combination of properties, including its ability to solvate cations and its miscibility with a wide range of organic solvents, has positioned it as a critical component in areas ranging from lithium-ion battery technology to its use as an inert solvent in the synthesis of active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of the core physicochemical properties of pentaglyme, detailed experimental protocols for their measurement, and an exploration of its applications, with a particular focus on its relevance to the pharmaceutical sciences.

Core Physicochemical Properties of Pentaglyme

The utility of pentaglyme in various applications is dictated by its distinct physicochemical characteristics. These properties are summarized in the table below, followed by a more in-depth discussion of their implications.

| Property | Value | Units |

| Molecular Formula | C10H22O5 | |

| Molecular Weight | 222.28 | g/mol |

| Appearance | Colorless liquid | |

| Boiling Point | 275.3 | °C |

| Melting Point | -30 | °C |

| Density (at 25°C) | 1.009 | g/mL |

| Refractive Index (n20/D) | 1.432 | |

| Flash Point | 141 | °C |

| Solubility in Water | Miscible | |

| Vapor Pressure (at 20°C) | <0.01 | mmHg |

| Vapor Density | 7.7 | (vs air) |

Detailed Analysis of Physicochemical Properties

Molecular and Structural Characteristics

Pentaglyme is a linear polyether with five ether linkages, capped at both ends with methyl groups. This structure imparts a combination of hydrophilicity, due to the oxygen atoms, and lipophilicity, from the ethylene and methyl groups. This amphiphilic nature is key to its broad solvency.

Thermal Properties

With a boiling point of 275.3°C and a melting point of -30°C, pentaglyme exists as a liquid over a wide temperature range.[1] Its high boiling point makes it particularly suitable for high-temperature chemical reactions and separation processes.[2][3] The flash point of 141°C indicates that it is not highly flammable, contributing to its favorable safety profile in handling and storage.[1]

Density and Viscosity

Optical Properties

The refractive index of pentaglyme is a measure of how much light bends as it passes through the liquid. At 20°C, its refractive index is 1.432. This property is useful for quality control and for determining the concentration of pentaglyme in solutions.

Solubility and Solvent Characteristics

Pentaglyme is miscible with water and a wide array of organic solvents.[1] As a polar aprotic solvent, it does not have an acidic proton, which makes it suitable for reactions involving strong bases. Its ability to solvate metal cations is a key feature, leading to its use in organometallic chemistry and as an electrolyte solvent in lithium-ion batteries.[2][4] In the pharmaceutical context, its excellent solvency makes it a candidate for dissolving poorly water-soluble active pharmaceutical ingredients.[5][6][7]

Experimental Protocols for Property Determination

Viscosity Measurement using a Rotational Viscometer

This protocol outlines the steps for determining the dynamic viscosity of pentaglyme using a rotational viscometer.

-

Instrument Setup and Calibration:

-

Sample Preparation:

-

Bring the pentaglyme sample to the desired measurement temperature (e.g., 25°C) using a water bath. Temperature control is critical as viscosity is highly temperature-dependent.

-

Pour the specified volume of the sample into a clean, dry beaker, ensuring the spindle will be immersed to the correct depth.[10]

-

-

Measurement Procedure:

-

Attach the selected spindle to the viscometer.

-

Carefully lower the spindle into the sample until the liquid reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.[11]

-

Select the appropriate rotational speed. The goal is to achieve a torque reading between 10% and 100%.[10]

-

Turn on the motor and allow the reading to stabilize.

-

Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).[8]

-

-

Cleaning:

-

After the measurement, raise the spindle from the sample.

-

Remove the spindle and clean it thoroughly with an appropriate solvent, followed by drying.

-

Clean the sample beaker.

-

Refractive Index Measurement using an Abbe Refractometer

This protocol describes the determination of the refractive index of pentaglyme.

-

Instrument Preparation and Calibration:

-

Sample Application:

-

Measurement:

-

Look through the eyepiece and adjust the handwheel to bring the light-dark boundary into view.

-

Turn the compensator dial to eliminate any color fringe and obtain a sharp, clear boundary line.[2]

-

Adjust the handwheel again to align the boundary line precisely with the center of the crosshairs.[13]

-

Depress the switch to illuminate the scale and read the refractive index value to four decimal places.[14]

-

Record the temperature at which the measurement was taken.[2]

-

-

Cleaning:

-

Open the prisms and carefully clean the sample from both surfaces using a soft tissue and a suitable solvent.[12]

-

Applications in Research and Drug Development

Pentaglyme's favorable properties make it a valuable tool in the pharmaceutical industry, from early-stage synthesis to formulation development.

Solvent for API Synthesis

As an inert, high-boiling point solvent, pentaglyme is well-suited for the synthesis of active pharmaceutical ingredients.[2][14] Its ability to dissolve a wide range of organic and organometallic compounds facilitates various chemical reactions.[14] The use of pentaglyme can lead to improved reaction yields and purer products.

Excipient in Drug Formulations

Excipients are crucial components of pharmaceutical formulations, aiding in stability, solubility, and drug delivery.[15][16] Pentaglyme's solvency makes it a potential excipient for enhancing the solubility and bioavailability of poorly water-soluble drugs, a significant challenge in drug development.[5][7] While specific examples in marketed oral or parenteral formulations are not widespread, its properties are analogous to other glymes and polyethylene glycols that are used for these purposes.[17][18] Its use as a non-aqueous vehicle in parenteral formulations is an area of interest, particularly for drugs that are unstable in aqueous environments.[19][20]

Safety and Handling

Pentaglyme is considered to have low acute toxicity.[3] However, it is classified as a reproductive toxin and may damage fertility or the unborn child.[21] Therefore, it is crucial to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Pentaglyme is air-sensitive and can form explosive peroxides upon prolonged storage, so it should be stored in a tightly sealed container under an inert atmosphere.[21]

Conclusion

Pentaglyme (tetraethylene glycol dimethyl ether) is a versatile solvent with a unique set of physicochemical properties that make it highly valuable in both research and industrial settings. Its high thermal stability, broad solvency, and polar aprotic nature are particularly advantageous. For researchers and professionals in drug development, pentaglyme offers potential as a reaction solvent for API synthesis and as a specialized excipient for enhancing the solubility of challenging drug candidates. A thorough understanding of its properties, coupled with proper handling and experimental techniques, is essential for leveraging its full potential in advancing pharmaceutical sciences.

References

-

Abbe Refractometer -- Step by Step Instructions. (2017, April 4). Retrieved from [Link]

-

Clariant. (2017, January 9). Tetraethylene glycol dimethyl ether. Retrieved from [Link]

-

Ataman Kimya. TETRAETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]

-

Truman ChemLab. (2009, August 11). Operating Instructions for Abbé Refractometers. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylene glycol dimethyl ether. Retrieved from [Link]

-

Drawell. (n.d.). How to Use the Rotational Viscometer. Retrieved from [Link]

-

Standard Operating Procedures (SOP): Viscometer [Video]. (2017, June 20). YouTube. Retrieved from [Link]

-

SOPs. (2021, February 5). Viscometer - Operation and Calibration Procedure. Retrieved from [Link]

-

Martests Instrument. (n.d.). A 7-Step Guide to Rotational Viscometer Calibration. Retrieved from [Link]

- Akers, M. J. (2002). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology, 26(10), 40-52.

-

Wikipedia. (n.d.). Tetraethylene glycol dimethyl ether. Retrieved from [Link]

- Dahan, A., Miller, J. M., & Amidon, G. L. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(2), 504–509.

- Sadowski, G., & Gerstl, F. (2019). Solubility of pharmaceutical ingredients in triglycerides. International journal of pharmaceutics, 558, 287–297.

- Tiwari, G., Tiwari, R., Sriwastawa, B., Bhati, L., Pandey, S., Pandey, P., & Bannerjee, S. K. (2012). Drug delivery systems: An updated review.

- Prabhaker, R., & Tripathi, S. (2022). EXCIPIENT USED IN PARENTRAL FORMULATION. World Journal of Pharmaceutical Research, 11(15), 355-367.

-

ResearchGate. (n.d.). Enhancing the Solubility of Active Pharmaceutical Ingredients using Deep Eutectic Solvents to Develop Liquid Oral Formulations. Retrieved from [Link]

-

PubChem. (n.d.). Tetraglyme. Retrieved from [Link]

-

PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Retrieved from [Link]

-

ResearchGate. (2022, November 5). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Retrieved from [Link]

- Osborne, D. W. (2011). Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products.

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). excipient used in parentral formulation. Retrieved from [Link]

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

-

Kline, T. (2023, November 2). Excipients For Parenteral Pharmaceuticals Set To Grow, But Specialization Is Key. Pharmaceutical Online. Retrieved from [Link]

Sources

- 1. en.eeworld.com.cn [en.eeworld.com.cn]

- 2. hinotek.com [hinotek.com]

- 3. Tetraethylene glycol dimethyl ether - Wikipedia [en.wikipedia.org]

- 4. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. guideline-sop.com [guideline-sop.com]

- 10. m.youtube.com [m.youtube.com]

- 11. martests.com [martests.com]

- 12. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. scribd.com [scribd.com]

- 15. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 17. researchgate.net [researchgate.net]

- 18. Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. stxip.org [stxip.org]

- 20. klinegroup.com [klinegroup.com]

- 21. Tetraglyme | C10H22O5 | CID 8925 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentaethylene Glycol Dimethyl Ether: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of pentaethylene glycol dimethyl ether, a member of the glyme family of solvents. It is intended for researchers, scientists, and drug development professionals who utilize or are considering this compound in their work. We will delve into its fundamental properties, provide a detailed synthesis protocol, and explore its various applications, with a focus on the scientific principles that underpin its utility.

Introduction to Glymes: A Family of Versatile Solvents

Glymes, or glycol dimethyl ethers, are a class of aprotic polyether solvents that have found widespread use in various chemical and pharmaceutical applications. Their general structure consists of repeating ethylene glycol units capped with methyl groups. This structure imparts a unique combination of properties, including high solvency for a wide range of compounds, chemical and thermal stability, and a low order of toxicity. The length of the polyether chain can be varied to fine-tune the physical properties of the solvent, such as boiling point, viscosity, and solvating power.

This guide will focus specifically on pentaethylene glycol dimethyl ether, a longer-chain glyme that offers distinct advantages in certain applications. For clarity, we will define pentaethylene glycol dimethyl ether as the molecule containing five ethylene glycol units, with the chemical formula C12H26O6. It is important to note that the nomenclature in this family can sometimes be ambiguous; for instance, "tetraglyme" (tetraethylene glycol dimethyl ether) is occasionally referred to as "pentaoxapentadecane," highlighting its five oxygen atoms.

Physicochemical Properties of Pentaethylene Glycol Dimethyl Ether

The utility of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes the key characteristics of pentaethylene glycol dimethyl ether, along with those of its shorter-chain analogue, tetraethylene glycol dimethyl ether, for comparison.

| Property | Pentaethylene Glycol Dimethyl Ether | Tetraethylene Glycol Dimethyl Ether (Tetraglyme) |

| Chemical Formula | C12H26O6 | C10H22O5[1][2] |

| Molecular Weight | 266.33 g/mol | 222.28 g/mol [1][2] |

| CAS Number | 24991-55-7 (for poly(ethylene glycol) dimethyl ether) | 143-24-8[1][2] |

| Appearance | Colorless liquid[2] | Colorless liquid[2] |

| Boiling Point | >250 °C[3] | 275.3 °C[2] |

| Melting Point | Not readily available | -30 °C[2] |

| Density | ~1.05 g/mL at 25 °C[3] | 1.009 g/mL[2] |

| Solubility in Water | Soluble | Miscible[2] |

The increasing chain length from tetra- to pentaethylene glycol dimethyl ether results in a higher molecular weight, boiling point, and density. This trend is a direct consequence of the increased number of repeating ether units, which enhances intermolecular van der Waals forces. The high boiling point of these glymes makes them suitable for high-temperature reactions.[2]

Synthesis of Pentaethylene Glycol Dimethyl Ether

The synthesis of pentaethylene glycol dimethyl ether can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of pentaethylene glycol is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate.

Experimental Protocol

Materials:

-

Pentaethylene glycol

-

Sodium hydride (NaH) or another suitable strong base

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware for inert atmosphere synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Formation of the Alkoxide: Pentaethylene glycol is dissolved in anhydrous THF in the reaction flask under a nitrogen atmosphere. The solution is cooled in an ice bath. Sodium hydride is then added portion-wise to the stirred solution. Hydrogen gas will be evolved, so the reaction should be performed in a well-ventilated fume hood. The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen ceases, indicating the complete formation of the dialkoxide.

-

Methylation: The dropping funnel is charged with methyl iodide, which is then added dropwise to the stirred suspension of the alkoxide at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete methylation.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure pentaethylene glycol dimethyl ether.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis of pentaethylene glycol dimethyl ether.

Applications in Research and Development

The unique properties of pentaethylene glycol dimethyl ether make it a valuable tool in various scientific disciplines.

-

High-Temperature Organic Synthesis: Its high boiling point and chemical inertness make it an excellent solvent for reactions requiring elevated temperatures.[2] It can effectively solvate a wide range of organic and organometallic reagents.

-

Battery Technology: Glymes are of significant interest as electrolyte solvents in lithium-ion batteries.[2] Their ability to solvate lithium ions while remaining electrochemically stable contributes to improved battery performance and safety. The longer polyether chain of pentaethylene glycol dimethyl ether can influence ion transport properties.

-

Phase-Transfer Catalysis: The crown ether-like structure of glymes allows them to complex with metal cations, facilitating their transfer between immiscible phases. This property is exploited in phase-transfer catalysis, where reaction rates can be significantly enhanced.

-

Drug Delivery and Formulation: Poly(ethylene glycol) (PEG) and its derivatives are widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of drugs. PEGs can form micelles or nanoparticles that encapsulate hydrophobic drug molecules, enabling their delivery in aqueous environments. The dimethyl ether derivative offers a modified polarity profile that can be advantageous in specific formulations.

Safety and Handling

Pentaethylene glycol dimethyl ether is a relatively stable and non-reactive compound. However, like all chemicals, it should be handled with appropriate care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition. Glymes have the potential to form peroxides upon prolonged exposure to air and light, so it is recommended to store them under an inert atmosphere and test for peroxides before use, especially before distillation.

Conclusion

Pentaethylene glycol dimethyl ether is a versatile and valuable solvent with a unique set of properties that make it suitable for a range of applications, from high-temperature synthesis to advanced battery technology. Its synthesis via the Williamson ether synthesis is straightforward, allowing for its preparation in a laboratory setting. As research in areas such as energy storage and drug delivery continues to advance, the demand for specialized solvents like pentaethylene glycol dimethyl ether is likely to grow.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8925, Tetraglyme. Retrieved from [Link]

-

Wikipedia. (2023). Tetraethylene glycol dimethyl ether. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POLYETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]

-

Saiper Chemicals. (n.d.). Tetraethylene Glycol Dimethyl Ether. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2009). PHYSICAL-CHEMICAL PROPERTIES AND FATE CHARACTERIZATION Chemical Category Name Glycol Ethers (Glymes). Retrieved from [Link]

-

NIST. (n.d.). Hexaethylene glycol dimethyl ether. Retrieved from [Link]

Sources

A Spectroscopic Guide to 2,5,8,11,14,17-Hexaoxaoctadecane: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,5,8,11,14,17-hexaoxaoctadecane (also known as pentaethylene glycol dimethyl ether or pentaglyme). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental insights.

Introduction

2,5,8,11,14,17-Hexaoxaoctadecane is a member of the glyme family of acyclic polyethers. These compounds are characterized by their repeating ethoxy units, which impart unique solvent properties and the ability to chelate cations. This technical guide will delve into the spectroscopic techniques used to confirm the structure and purity of this versatile solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,5,8,11,14,17-hexaoxaoctadecane, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A dilute solution of 2,5,8,11,14,17-hexaoxaoctadecane is prepared by dissolving approximately 5-10 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The use of a deuterated solvent is crucial to avoid large solvent signals that could obscure the analyte's peaks.[1][2] The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters (Hypothetical):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 298 K

¹H NMR Spectral Data and Interpretation

Due to the symmetry of the 2,5,8,11,14,17-hexaoxaoctadecane molecule, a relatively simple ¹H NMR spectrum is anticipated. The protons in the terminal methoxy groups and the repeating ethylene glycol units will give rise to distinct signals.

Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.38 | Singlet | 6H | -O-CH ₃ (Terminal methoxy groups) |

| b | ~3.57 | Triplet | 4H | -O-CH ₂-CH₂-O- (Methylene groups adjacent to terminal methoxy) |

| c | ~3.66 | Multiplet | 16H | -O-CH ₂-CH ₂-O- (Internal methylene groups) |

Causality of Signal Assignment:

-

Signal (a): The protons of the two terminal methoxy groups are chemically equivalent and are expected to appear as a sharp singlet due to the absence of adjacent protons to couple with. Their chemical shift around 3.38 ppm is characteristic of methoxy protons.

-

Signal (b) & (c): The methylene protons of the ethylene glycol units are in a complex, overlapping region. The protons on the carbons adjacent to the terminal methoxy groups (b) will have a slightly different chemical environment compared to the internal methylene protons (c), leading to distinct, albeit potentially overlapping, signals. The observed multiplicities (triplet and multiplet) arise from spin-spin coupling with neighboring methylene protons. The large integration value for the multiplet at ~3.66 ppm corresponds to the eight pairs of equivalent internal methylene protons. This is consistent with spectra of similar polyethers like triethylene glycol dimethyl ether and pentaethylene glycol.[3][4]

Caption: Molecular structure with proton assignments.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will also be relatively simple due to the molecule's symmetry.

Predicted ¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~59.0 | -O-C H₃ (Terminal methoxy carbons) |

| 2 | ~70.5 | -O-C H₂-C H₂-O- (Internal methylene carbons) |

| 3 | ~71.9 | -O-C H₂-CH₂-O- (Methylene carbons adjacent to terminal methoxy) |

Causality of Signal Assignment:

-

Signal 1: The carbon atoms of the terminal methoxy groups are equivalent and will produce a single peak at approximately 59.0 ppm.

-

Signal 2 & 3: The methylene carbons within the ethylene glycol chain will appear in the region of 70-72 ppm, which is characteristic for carbons singly bonded to oxygen. The carbons adjacent to the terminal methoxy groups (Signal 3) are in a slightly different electronic environment than the internal methylene carbons (Signal 2), resulting in two distinct peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol: IR Spectroscopy

Sample Preparation: As 2,5,8,11,14,17-hexaoxaoctadecane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5][6][7]

Instrument Parameters (Hypothetical):

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Scan Range: 4000 - 400 cm⁻¹

IR Spectral Data and Interpretation

The IR spectrum of 2,5,8,11,14,17-hexaoxaoctadecane is expected to be dominated by absorptions from C-H and C-O bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1465-1450 | Medium | C-H bend (alkane) |

| ~1100 | Strong, Broad | C-O stretch (ether) |

Causality of Signal Assignment:

-

C-H Vibrations: The strong absorption band in the 2950-2850 cm⁻¹ region is characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups. The bending vibrations for these groups are expected in the 1465-1450 cm⁻¹ range.

-

C-O Vibration: The most prominent feature in the IR spectrum of an ether is the strong, often broad, C-O stretching absorption. For acyclic ethers, this band typically appears in the 1150-1085 cm⁻¹ region.[8] For 2,5,8,11,14,17-hexaoxaoctadecane, a strong absorption around 1100 cm⁻¹ is the key diagnostic peak confirming the presence of the ether functional groups.

Caption: Workflow for FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds like 2,5,8,11,14,17-hexaoxaoctadecane. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

Instrument Parameters (Hypothetical):

-

Ionization: Electron Ionization (EI) at 70 eV

-

Analyzer: Quadrupole

-

Mass Range: m/z 30-400

Mass Spectral Data and Interpretation

The molecular formula of 2,5,8,11,14,17-hexaoxaoctadecane is C₁₂H₂₆O₆, with a molecular weight of 266.33 g/mol .

Predicted Mass Spectral Data (EI)

| m/z | Relative Intensity | Possible Fragment |

| 266 | Low | [M]⁺ (Molecular Ion) |

| 235 | Low | [M - OCH₃]⁺ |

| 147 | Medium | [CH₃O(CH₂CH₂O)₂CH₂]⁺ |

| 103 | High | [CH₃O(CH₂CH₂O)CH₂]⁺ |

| 59 | High | [CH₃OCH₂]⁺ |

| 45 | High | [CH₂OH]⁺ |

Causality of Fragmentation:

Upon electron ionization, the molecular ion ([M]⁺) is formed. Due to the presence of multiple ether linkages, the molecular ion is prone to fragmentation. The fragmentation of polyethers like glymes typically proceeds via cleavage of the C-O and C-C bonds.[9]

-

The fragmentation often initiates at the ether oxygen atoms, leading to the characteristic oxonium ions.

-

The most abundant peaks are often the smaller, more stable fragments. The base peak is likely to be at m/z 59 or 45, corresponding to [CH₃OCH₂]⁺ and [CH₂OH]⁺ respectively.

-

A series of fragment ions separated by 44 amu (the mass of an ethylene oxide unit, -CH₂CH₂O-) is a hallmark of polyethylene glycol and its derivatives. In this case, we would expect to see peaks at m/z 59, 103, 147, etc., corresponding to [CH₃O(CH₂CH₂O)ₙCH₂]⁺.

Caption: Simplified fragmentation scheme for 2,5,8,11,14,17-hexaoxaoctadecane.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 2,5,8,11,14,17-hexaoxaoctadecane. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the symmetry of the molecule. IR spectroscopy provides definitive evidence for the presence of ether functional groups and the absence of other functionalities. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that is consistent with the polyether structure. Together, these techniques offer a self-validating system for the structural elucidation and purity assessment of this important solvent.

References

-

Chemistry LibreTexts. Spectroscopy of Ethers. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Northern Illinois University. Sample preparation for FT-IR. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. [Link]

-

Shimadzu. Liquid Samples. [Link]

-

University of Arizona. How to make an NMR sample. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. Pentaethylene glycol(4792-15-8) 1H NMR [m.chemicalbook.com]

- 4. Triethylene glycol dimethyl ether (112-49-2) 1H NMR spectrum [chemicalbook.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. Gas Chromatography with Mass Spectrometry (GC/MS) - Elastomer Institut Richter [elastomer-institut.de]

- 9. researchgate.net [researchgate.net]

solubility of lithium salts in pentaglyme vs tetraglyme

An In-Depth Technical Guide to the Solubility of Lithium Salts in Pentaglyme vs. Tetraglyme

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of lithium salts in glymes (oligoethers of ethylene glycol) is a critical parameter in a range of advanced applications, from high-energy battery electrolytes to specialized pharmaceutical formulations. This guide provides a detailed comparative analysis of the solubility of lithium salts in two common higher-order glymes: tetraglyme (tetraethylene glycol dimethyl ether) and pentaglyme (pentaethylene glycol dimethyl ether). We will explore the physicochemical properties of these solvents, the underlying mechanisms of lithium salt solvation, and the influence of both the cation-solvent interaction and the nature of the salt's anion on solubility. This document also provides a robust experimental protocol for determining solubility and discusses the practical implications of these findings for researchers in relevant fields.

Introduction: The Unique Solvent Properties of Glymes

Glymes are a class of aprotic polar solvents characterized by the repeating ethylene oxide unit, capped with methyl groups. Their chemical structure, CH₃O(CH₂CH₂O)nCH₃, allows for the effective solvation of cations, particularly alkali metals like lithium, through a chelation mechanism. The oxygen atoms in the ether linkages coordinate with the lithium ion, forming a stable complex that enhances the dissolution of the salt. This property, combined with their high chemical and thermal stability, low vapor pressure, and miscibility with a wide range of other solvents, makes them highly versatile.[1][2]

The length of the polyether chain (the value of 'n' in the formula) plays a crucial role in determining the solvent's properties and its interaction with dissolved salts. In this guide, we focus on tetraglyme (n=4) and pentaglyme (n=5), which are of significant interest for applications requiring high salt concentrations and stable electrolytes.

Physicochemical Properties: Tetraglyme vs. Pentaglyme

A fundamental understanding of the physical and chemical properties of the solvent is essential for predicting and explaining solubility trends. The table below provides a comparison of key properties for tetraglyme and pentaglyme.

| Property | Tetraglyme (G4) | Pentaglyme (G5) |

| Chemical Formula | C₁₀H₂₂O₅ | C₁₂H₂₆O₆ |

| Molecular Weight | 222.28 g/mol [3] | 266.33 g/mol [4] |

| Boiling Point | 275 °C[5] | ~314 °C (extrapolated) |

| Melting Point | -30 °C[5] | - |

| Density (at 20°C) | 1.011 g/mL[1] | ~1.02 g/mL (extrapolated) |

| Dynamic Viscosity (at 20°C) | 4.1 mPa·s[1] | Higher than tetraglyme (expected) |

| Dielectric Constant | 7.9[6] | Higher than tetraglyme (expected) |

| Solubility in Water | Miscible[5] | Miscible (expected) |

The longer chain length of pentaglyme results in a higher molecular weight, boiling point, density, and viscosity compared to tetraglyme. The increased number of ether oxygens in pentaglyme is also expected to lead to a higher dielectric constant, which can influence its ability to dissolve ionic compounds.

Solubility of Lithium Salts: A Comparative Analysis

The dissolution of a lithium salt in a glyme is a complex process governed by the interplay of several factors, including the lattice energy of the salt, the solvation energy of the ions, and the entropy of mixing. The primary driving force for the dissolution of lithium salts in glymes is the strong coordination of the lithium cation by the oxygen atoms of the glyme molecule.

The Chelation Effect and the Formation of Solvate Ionic Liquids

Glymes with four or more ether oxygens, such as tetraglyme and pentaglyme, can effectively wrap around the lithium cation, forming a stable complex. This sequestration of the cation disrupts the crystal lattice of the salt and promotes its dissolution. When the concentration of the lithium salt is high, particularly in equimolar mixtures with the glyme, a unique class of materials known as "solvate ionic liquids" can be formed.[7][8] In these systems, the lithium cation and the coordinating glyme molecule behave as a single, larger cation, and the anion of the salt acts as the counter-ion.

Caption: Chelation of a Li⁺ ion by a pentaglyme molecule.

Influence of the Anion

While the cation-glyme interaction is crucial, the nature of the lithium salt's anion also significantly impacts solubility. Generally, salts with larger, more charge-diffuse anions that have weaker interactions with the lithium cation (lower lattice energy) tend to be more soluble in glymes. The order of ionic association strength for some common lithium salts in glymes has been reported as follows (from less to more associative, indicating a general trend of decreasing solubility):

[BETI]⁻ ~ [TFSI]⁻ < PF₆⁻ < ClO₄⁻ < BF₄⁻ < Br⁻ < NO₃⁻[7]

This trend suggests that lithium salts with anions like bis(trifluoromethanesulfonyl)imide (TFSI) and bis(perfluoroethylsulfonyl)imide (BETI) will exhibit higher solubility in glymes compared to those with smaller, harder anions like bromide or nitrate.

Quantitative Solubility Data

Obtaining precise, quantitative solubility data for a wide range of lithium salts in both pentaglyme and tetraglyme is challenging, as much of the literature focuses on specific electrolyte formulations rather than fundamental solubility limits. However, the available data and qualitative observations from various studies are summarized below.

| Lithium Salt | Tetraglyme (G4) | Pentaglyme (G5) | Comments |

| LiTFSI | High solubility; forms solvate ionic liquids at high concentrations.[9][10] | High solubility expected, likely higher than in tetraglyme. | The large, soft TFSI anion promotes high solubility in glymes.[11] |

| LiPF₆ | Soluble; commonly used in battery electrolytes.[8][12] | Soluble, with solubility likely enhanced by the additional ether oxygen. | LiPF₆ has good solubility in polar aprotic solvents.[12][13] |

| LiCl | Limited solubility. | Limited solubility, but likely higher than in tetraglyme. | Hard, small anion leads to lower solubility in aprotic solvents compared to salts with larger anions.[14][15] |

| LiNO₃ | Moderately soluble. | Moderately soluble. | The nitrate anion is more strongly associated with the lithium cation than anions like TFSI, which can limit solubility.[13] |

| LiBr | Limited solubility. | Limited solubility. | Similar to LiCl, the small, hard bromide anion results in lower solubility.[13] |

General Trend: For a given lithium salt, the solubility is expected to be higher in pentaglyme than in tetraglyme. This is attributed to the greater number of coordinating oxygen atoms in pentaglyme, which allows for more effective solvation and stabilization of the lithium cation.

Experimental Protocol: Determination of Solubility

The following is a detailed, step-by-step methodology for determining the solubility of a lithium salt in a glyme solvent using the isothermal shake-flask method, a reliable technique for obtaining equilibrium solubility data.

Materials and Equipment

-

Lithium salt of interest (high purity, dried under vacuum)

-

Pentaglyme or tetraglyme (anhydrous, <50 ppm water)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker bath

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Inert atmosphere glovebox (optional, but recommended for hygroscopic salts)

-

Analytical instrumentation for concentration measurement (e.g., ICP-OES for lithium, ion chromatography for the anion)

Step-by-Step Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of the dried lithium salt to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved. b. Add a known mass of the glyme solvent to the vial. c. Securely cap the vial and record the total mass. d. Prepare several such vials for each salt-solvent system to ensure reproducibility.

-

Equilibration: a. Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). b. Allow the mixtures to shake for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the dissolution kinetics. It is advisable to perform a preliminary study to determine the time required to reach a constant concentration.

-

Sample Collection and Analysis: a. After equilibration, allow the vials to stand undisturbed in the shaker bath for several hours to allow the excess solid to settle. b. Carefully draw an aliquot of the supernatant using a syringe. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles. d. Weigh the vial containing the aliquot to determine the mass of the saturated solution. e. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument. f. Analyze the concentration of lithium or the anion in the diluted sample using a calibrated analytical technique like ICP-OES or ion chromatography.

-

Calculation of Solubility: a. From the measured concentration and the dilution factor, calculate the concentration of the lithium salt in the saturated solution. b. Express the solubility in desired units, such as molality (mol/kg of solvent), molarity (mol/L of solution), or weight percent (g of salt / 100 g of solvent).

Caption: Workflow for experimental solubility determination.

Implications for Research and Development

Battery Research

For scientists developing next-generation lithium batteries (e.g., lithium-sulfur, lithium-air), the choice of glyme and the solubility of the lithium salt are critical. Higher solubility allows for electrolytes with higher ionic conductivity and can influence the mechanism of cell reactions.[8] The ability of longer-chain glymes like pentaglyme to better solvate lithium ions can lead to a higher concentration of charge carriers and potentially improved battery performance. However, the increased viscosity of pentaglyme could counteract this benefit by slowing down ion transport. Therefore, a balance must be struck between high salt concentration and optimal electrolyte viscosity.

Drug Development and Pharmaceutical Formulations

In the pharmaceutical industry, glymes can be used as non-aqueous solvents for drug substances that have poor water solubility.[1][2] Understanding the solubility of lithium salts (and other salts) in these solvents is important for several reasons:

-

Formulation of Non-Aqueous Injectables: For drugs that are unstable in water, a glyme-based formulation could be a viable alternative. The solubility of buffer salts and other excipients in the chosen glyme would need to be carefully determined.

-

Reaction Media for Synthesis: Glymes are excellent solvents for organometallic reactions, some of which are used in the synthesis of active pharmaceutical ingredients (APIs). The solubility of reagents and catalysts is a key factor in reaction kinetics and yield.

-

Toxicity Considerations: It is important to note that lower molecular weight glymes (monoglyme and diglyme) have shown reproductive toxicity.[1] Higher glymes like tetraglyme and pentaglyme are generally considered to be less toxic, but thorough toxicological evaluation is necessary for any new pharmaceutical application.

Conclusion

The solubility of lithium salts in pentaglyme and tetraglyme is a complex phenomenon driven by the powerful chelating ability of these polyether solvents. While quantitative data is not always readily available, a clear understanding of the underlying principles allows for informed predictions. The choice between pentaglyme and tetraglyme will depend on the specific application, requiring a trade-off between the potentially higher dissolving power of pentaglyme and its increased viscosity. For researchers in both materials science and drug development, a systematic approach to determining and understanding solubility in these versatile solvents is essential for innovation and the development of new technologies.

References

-

Xin, N., et al. (2017). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship, University of California. [Link]

-

Zhang, X., et al. (2012). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances. [Link]

-

Li, Y., et al. (2019). LiTFSI Concentration Optimization in TEGDME Solvent for Lithium–Oxygen Batteries. ACS Omega. [Link]

-

Wikipedia. (n.d.). Tetraethylene glycol dimethyl ether. Retrieved from [Link]

-

Quantifying Lithium Chloride's Solubility in Organics. (2023). PreScouter. [Link]

-

Ueno, K., et al. (2012). Glyme–Lithium Salt Equimolar Molten Mixtures: Concentrated Solutions or Solvate Ionic Liquids?. The Journal of Physical Chemistry B. [Link]

-

Factorovich, M. H., et al. (2018). Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. ACS Omega. [Link]

-

Tasaki, K., & Koga, Y. (2013). Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. Journal of The Electrochemical Society. [Link]

-

ResearchGate. (n.d.). Effect of Various Lithium Salts in TEGDME Based Electrolyte for Li/Pyrite Battery. Retrieved from [Link]

-

PubChem. (n.d.). Tetraglyme. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium hexafluorophosphate. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Lithium chloride. Retrieved from [Link]

-

Li, Y., et al. (2019). LiTFSI Concentration Optimization in TEGDME Solvent for Lithium–Oxygen Batteries. ACS Omega. [Link]

-

ResearchGate. (n.d.). Polyelectrolyte Composite Materials with LiPF[sub 6] and Tetraglyme. Retrieved from [Link]

-

MOLBASE. (n.d.). pentaglyme|1191-87-3. Retrieved from [Link]

-

Zhang, X., et al. (2012). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Publishing. [Link]

-

Di Lecce, D., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. arXiv. [Link]

-

Persson, A. M. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Tetraglyme | C10H22O5 | CID 8925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pentaglyme|1191-87-3 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Tetraethylene glycol dimethyl ether - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ossila.com [ossila.com]

- 12. Lithium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 13. escholarship.org [escholarship.org]

- 14. Quantifying Lithium Chloride's Solubility in Organics [eureka.patsnap.com]

- 15. Lithium chloride - Sciencemadness Wiki [sciencemadness.org]

The Uncrowned King: A Technical Guide to 2,5,8,11,14,17-Hexaoxaoctadecane as a Crown Ether Analog

This guide provides an in-depth technical exploration of 2,5,8,11,14,17-hexaoxaoctadecane, an acyclic polyether that serves as a compelling and versatile analog to crown ethers. Known by several synonyms, including pentaglyme and pentaethylene glycol dimethyl ether, this molecule offers a unique combination of cation-binding capabilities, phase-transfer catalysis, and formulation advantages that are of significant interest to researchers, scientists, and professionals in drug development.[1][2][3][4] This document will delve into the synthesis, properties, and critical applications of this compound, providing both theoretical understanding and practical, field-proven insights.

Introduction: Beyond the Crown - The Rise of Acyclic Analogs

Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, are renowned for their ability to selectively bind specific cations. This "host-guest" chemistry has paved the way for advancements in various fields. However, the synthesis of these macrocycles can be complex and costly. This has led to the exploration of acyclic polyethers, or "podands," which offer a more flexible and synthetically accessible alternative.[1]

2,5,8,11,14,17-Hexaoxaoctadecane emerges as a prominent member of this class. Its open-chain structure, featuring multiple ether linkages, endows it with significant conformational flexibility.[1] The lone pairs of electrons on the oxygen atoms can effectively coordinate with cations, mimicking the behavior of their cyclic counterparts.[1] This ability to form stable complexes is the cornerstone of its diverse applications.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of 2,5,8,11,14,17-hexaoxaoctadecane is paramount for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₆ | [2] |

| Molecular Weight | 266.3312 g/mol | [2][3] |

| CAS Number | 1191-87-3 | [2] |

| Boiling Point | 120-123 °C at 0.27 Torr | [4] |

| Density | 1.005 ± 0.06 g/cm³ | [4] |

| Synonyms | Pentaglyme, Pentaethylene glycol dimethyl ether | [3][4] |

These properties, including its relatively high boiling point and density, make it a stable and manageable compound for various laboratory and industrial applications.

Synthesis and Manufacturing: The Williamson Ether Synthesis

The construction of the polyether backbone of 2,5,8,11,14,17-hexaoxaoctadecane is most commonly achieved through the Williamson ether synthesis.[1][5] This robust and versatile method, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide ion with a primary alkyl halide.[5]

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6][7] In the context of synthesizing 2,5,8,11,14,17-hexaoxaoctadecane, a suitable polyethylene glycol derivative is deprotonated with a strong base, such as sodium hydride, to form the alkoxide. This nucleophilic alkoxide then attacks an alkyl halide, leading to the formation of the ether linkage and a salt byproduct. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions.[5][6]

Figure 1: Generalized workflow of the Williamson ether synthesis for 2,5,8,11,14,17-Hexaoxaoctadecane.

Step-by-Step Laboratory Protocol

The following is a representative, self-validating protocol for the synthesis of 2,5,8,11,14,17-hexaoxaoctadecane.

-

Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend sodium hydride (2.2 molar equivalents) in anhydrous tetrahydrofuran (THF).

-

Rationale: The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide by water or atmospheric moisture.

-

Addition of the Alcohol: Slowly add a solution of pentaethylene glycol (1 molar equivalent) in anhydrous THF to the stirred suspension of sodium hydride at 0 °C.

-

Rationale: The dropwise addition at a reduced temperature helps to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the dialkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.2 molar equivalents) dropwise.

-

Rationale: Methyl iodide is a highly reactive primary alkyl halide, ideal for the SN2 reaction. The dropwise addition helps to control the exothermic nature of the alkylation.

-

Workup and Purification: After the addition, allow the reaction to proceed at room temperature overnight. Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under high vacuum.

The Crown Ether Analog in Action: Cation Binding and Phase-Transfer Catalysis

The ability of 2,5,8,11,14,17-hexaoxaoctadecane to coordinate with metal cations is central to its function as a crown ether analog. This property is particularly valuable in phase-transfer catalysis (PTC).[8]

Mechanism of Cation Complexation

The six oxygen atoms in the polyether chain of 2,5,8,11,14,17-hexaoxaoctadecane can wrap around a metal cation, with the lone pairs of electrons on the oxygen atoms forming coordinate bonds with the cation. The conformational flexibility of the acyclic structure allows it to adapt to cations of different sizes, although it shows a preference for alkali and alkaline earth metal cations.

Figure 2: Diagram of a metal cation (M⁺) complexed by the oxygen atoms of 2,5,8,11,14,17-Hexaoxaoctadecane.

Application in Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[8][9][10] 2,5,8,11,14,17-Hexaoxaoctadecane can act as a phase-transfer catalyst by encapsulating a cation from an aqueous phase, thereby transporting it into an organic phase.[8] The now "naked" and more reactive anion is then free to react with the organic substrate.

Figure 3: Experimental workflow of phase-transfer catalysis using 2,5,8,11,14,17-Hexaoxaoctadecane.

A Key Enabler in Drug Development and Formulation

The unique properties of 2,5,8,11,14,17-hexaoxaoctadecane and its longer-chain analogs (polyethylene glycol dimethyl ethers) make them highly valuable in the pharmaceutical industry.[][12]

Enhancing Solubility and Bioavailability